Milacainide tartrate is synthesized through the reaction of milacainide with tartaric acid, a naturally occurring organic acid found in various plants, particularly grapes. Tartaric acid serves as a chiral auxiliary in the synthesis, allowing for the formation of the desired enantiomeric form of milacainide tartrate.
Milacainide tartrate falls under the classification of local anesthetics and belongs to the broader category of piperidine derivatives. It is characterized by its ability to block nerve conduction, thus providing pain relief during medical procedures.
The synthesis of milacainide tartrate involves several key steps. Initially, milacainide is prepared through standard organic synthesis techniques, which may include the use of piperidine derivatives and various acylation methods. The subsequent step involves reacting milacainide with tartaric acid to form the tartrate salt.
Milacainide tartrate can be represented by its molecular formula, which includes both the milacainide moiety and the tartrate component. The chemical structure features a piperidine ring characteristic of local anesthetics.
Milacainide tartrate can undergo several chemical reactions typical for amines and esters:
Milacainide acts primarily by blocking sodium channels in nerve cells, preventing the propagation of action potentials. This mechanism is fundamental to its effectiveness as a local anesthetic.
The onset of action typically occurs within minutes, with effects lasting from one to several hours depending on concentration and formulation.
Milacainide tartrate finds applications primarily in medical settings:
Milacainide tartrate (JAN: Milacainide Tartrate) is a chemically optimized antiarrhythmic compound with the systematic name (-)-(R)-2-amino-N-(3-(3-pyridyl)propyl)-2',6'-propionoxylidide mono-D-tartrate. It is classified as a Class I sodium channel blocker according to the Vaughan-Williams antiarrhythmic classification system, specifically exhibiting intermediate kinetics and activated channel blocking properties [2]. Structurally, it is a tartrate salt of the chiral base milacainide, combining a lidocaine-like amino acid amide core with a pyridine-containing side chain [2] [5]. This molecular hybridization confers voltage- and use-dependent sodium channel inhibition, distinguishing it from prototypical Class IB agents like lidocaine. The compound's pharmacological profile includes concurrent thromboxane A₂ (TXA₂) synthase inhibition, expanding its potential therapeutic mechanisms beyond pure ion channel modulation [2].
Table 1: Key Physicochemical Properties of Milacainide Tartrate
Property | Specification | Source |
---|---|---|
Molecular Formula | C₁₉H₂₅N₃O·C₄H₆O₆ (C₂₃H₃₁N₃O₇) | [2] [5] |
Molecular Weight | 461.51 g/mol | [2] [5] |
Stereochemistry | Absolute (3 defined stereocenters) | [2] |
Optical Activity | Unspecified | [2] |
SMILES Notation | OC@@HC(O)=O.CC@@HC(=O)N(CCCC1=CC=CN=C1)C2=C(C)C=CC=C2C | [2] |
The development of milacainide tartrate (developmental code Ro 22-9194) emerged from strategic modifications of lidocaine's structure to enhance antiarrhythmic potency while extending duration of action. Key milestones include:
Milacainide represents a specialized subclass of amino acid amide antiarrhythmics characterized by:
Table 2: Comparative Pharmacodynamics of Amino Acid Amide Antiarrhythmics
Parameter | Milacainide | Lidocaine | Mexiletine |
---|---|---|---|
Na⁺ Channel IC₅₀ | 34.0 μM | 82.0 μM | 50.0 μM |
Use-Dependence | +++ | ++ | ++ |
TXA₂ Synthase Inhibition | Yes (12.0 μM) | No | No |
HV Interval Prolongation | Marked | Moderate | Moderate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7